molecular formula C9H13N3O B15087866 Piperidin-1-yl(1H-pyrazol-1-yl)methanone

Piperidin-1-yl(1H-pyrazol-1-yl)methanone

Cat. No.: B15087866
M. Wt: 179.22 g/mol
InChI Key: RVUWRYIKKXZWFA-UHFFFAOYSA-N
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Description

Piperidin-1-yl(1H-pyrazol-1-yl)methanone is a compound that features a piperidine ring and a pyrazole ring connected through a methanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-1-yl(1H-pyrazol-1-yl)methanone typically involves the reaction of piperidine with pyrazole derivatives under controlled conditions. One common method includes the use of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the methanone linkage between the piperidine and pyrazole rings .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: Piperidin-1-yl(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Piperidin-1-yl(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to reduced inflammation and lower blood pressure . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its inhibitory activity .

Comparison with Similar Compounds

Comparison: Piperidin-1-yl(1H-pyrazol-1-yl)methanone is unique due to its dual ring structure, which provides a versatile scaffold for drug design. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for various biological applications. Its ability to inhibit sEH with high selectivity and potency distinguishes it from other inhibitors .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

piperidin-1-yl(pyrazol-1-yl)methanone

InChI

InChI=1S/C9H13N3O/c13-9(12-8-4-5-10-12)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2

InChI Key

RVUWRYIKKXZWFA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2C=CC=N2

Origin of Product

United States

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